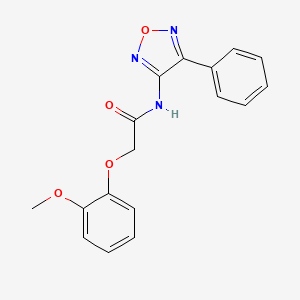
2-(2-methoxyphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(2-methoxyphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide is a synthetic molecule that may be related to various research efforts in the development of pharmaceutical agents. While the specific compound is not directly mentioned in the provided papers, similar structures are discussed, which include oxadiazole rings and acetamide groups that are often explored for their potential biological activities.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from basic aromatic or heteroaromatic compounds. For instance, the synthesis of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety involves preparing the core structure followed by attaching various substituents to achieve selectivity for β3-adrenergic receptors . Similarly, the synthesis of 2-chloro N-aryl substituted acetamide derivatives of oxadiazole compounds is performed using linear synthesis methods, characterized by spectroscopic techniques such as LCMS, IR, and NMR . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of compounds containing oxadiazole rings and acetamide groups is characterized by the presence of nitrogen and oxygen atoms in the heterocyclic ring, which can influence the molecule's electronic distribution and, consequently, its biological activity. The presence of substituents like methoxy groups can further modulate the compound's properties by affecting its lipophilicity and potential interactions with biological targets .
Chemical Reactions Analysis
The chemical reactivity of such compounds often involves interactions with biological targets, such as enzymes or receptors. For example, oxadiazole derivatives have been evaluated for their inhibitory activity against enzymes like acetylcholinesterase and lipoxygenase . The specific interactions and reactivity would depend on the exact structure of the compound and the nature of the substituents attached to the core structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives with oxadiazole rings are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are crucial for the compound's pharmacokinetic profile. The presence of methoxy and phenyl groups can affect the compound's hydrophobicity, which in turn can influence its absorption and distribution within the body . The exact properties of 2-(2-methoxyphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide would need to be determined experimentally.
Applications De Recherche Scientifique
Antimicrobial and Antitumor Activity
Compounds with the 1,3,4-oxadiazole moiety have been explored for their potential in antimicrobial and antitumor activities. A study by Kaya et al. (2017) reported on the design and synthesis of hydrazide and oxadiazole derivatives starting from 3-methoxyphenol. These compounds were evaluated for their in vitro antimicrobial activity against various gram-positive and gram-negative bacteria and fungi. The study found that the antimicrobial activity potential of these compounds was higher against gram-negative bacteria compared to gram-positive bacteria. Additionally, the compounds were screened for their antiproliferative activity against human tumor cell lines, including A549 lung and MCF7 breast cancer cell lines, showing significant inhibitory activity, particularly for compounds bearing the 1,3,4-oxadiazole ring and methoxy benzothiazole moiety (Kaya et al., 2017).
Computational and Pharmacological Evaluation
Another research direction involves the computational and pharmacological evaluation of heterocyclic derivatives, including 1,3,4-oxadiazole, for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. A study by Faheem (2018) focused on novel derivatives including 1,3,4-oxadiazole and pyrazole for their potential in the mentioned pharmacological activities. The study revealed that certain compounds showed moderate inhibitory effects in all assays, with some having good affinity for COX-2 and 5-LOX, correlating to high analgesic and anti-inflammatory effects. This highlights the potential of 1,3,4-oxadiazole derivatives in the development of new therapeutic agents (Faheem, 2018).
CRMP 1 Inhibitors in Cancer Therapy
The design and synthesis of 1,3,4-oxadiazole derivatives have also been explored for their role as Collapsin response mediator protein 1 (CRMP 1) inhibitors in cancer therapy. Panchal et al. (2020) synthesized a series of oxadiazole derivatives and investigated their potential as CRMP 1 inhibitors against small lung cancer. The compounds showed considerable inhibition of cell growth, highlighting the therapeutic potential of oxadiazole derivatives in cancer treatment (Panchal et al., 2020).
Propriétés
IUPAC Name |
2-(2-methoxyphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-22-13-9-5-6-10-14(13)23-11-15(21)18-17-16(19-24-20-17)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCTZAGAZCZZON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=NON=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2552301.png)
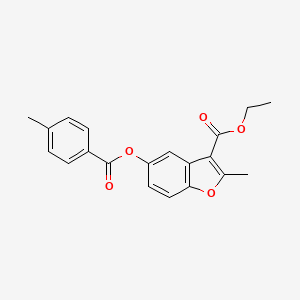
![1-allyl-2-[(2-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2552305.png)

![3-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2552307.png)
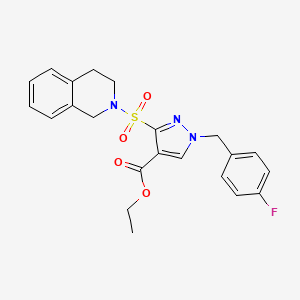
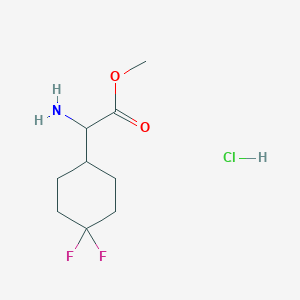


![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(1-phenylpyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2552314.png)
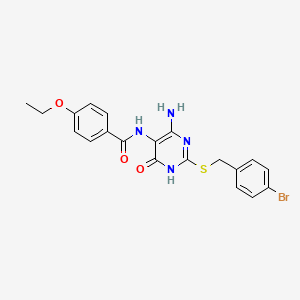

![(E)-4-(Dimethylamino)-N-[2-(2-fluorophenoxy)-1-phenylethyl]but-2-enamide](/img/structure/B2552317.png)
